Privileged 7-Position Scaffold for Squalene Epoxidase Inhibition: Heterocyclic Isostere of Butenafine
Benzofuran-7-ylmethanamine serves as the core synthetic precursor for a series of 7-benzofuranmethanamines that were rationally designed as heterocyclic isosteres of Butenafine, a marketed benzylamine antifungal agent targeting squalene epoxidase. In the foundational study by Stanetty et al. (1993), the benzofuran-7-yl scaffold was specifically selected over naphthalene (Butenafine's core) and over alternative benzofuran substitution positions (2-, 3-, 4-, 5-, 6-yl) based on calculated electrostatic potential maps and steric volume overlap with the squalene epoxidase binding pocket [1]. Butenafine inhibits squalene epoxidation with an IC₅₀ of 0.57 µg/mL in Candida albicans [2]. The 7-benzofuranmethanamine analogues were synthesized via Red-Al® reduction of the corresponding 7-benzofurancarboxamides, producing compounds 6a–f and 7a–d with varied N-substitution patterns; the benzofuran oxygen at position 1 and the aminomethyl vector at position 7 together create a pharmacophoric geometry that mimics the benzylamine–naphthalene distance in Butenafine while introducing heteroatom-mediated polarity for potentially improved solubility and metabolic handling [1].
| Evidence Dimension | Squalene epoxidase inhibitory activity — scaffold comparison |
|---|---|
| Target Compound Data | 7-Benzofuranmethanamines (synthesized from benzofuran-7-ylmethanamine core); specific IC₅₀ values for individual analogues not publicly disclosed in the primary paper |
| Comparator Or Baseline | Butenafine: squalene epoxidase IC₅₀ = 0.57 µg/mL in C. albicans; antifungal MIC range = 0.03–0.25 µg/mL against dermatophytes |
| Quantified Difference | Benzofuran-7-yl scaffold replaces naphthalene (logP ~5.3) with a benzofuran core (predicted logP ~1.5–2.0 for 7-ylmethanamine), offering a >3 log unit reduction in lipophilicity while retaining the critical benzylamine pharmacophore distance |
| Conditions | Squalene epoxidase enzymatic assay; C. albicans membrane preparations; Butenafine comparator data from Iwatani et al. (1993) and DrugBank |
Why This Matters
For antifungal discovery programs, the benzofuran-7-ylmethanamine scaffold offers a synthetically tractable, lower-lipophilicity entry point to squalene epoxidase inhibitor design compared to the naphthalene-based Butenafine template, with the 7-position uniquely enabling the correct spatial orientation of the aminomethyl pharmacophore.
- [1] Stanetty P, Koller H, Pürstinger G, Grubner S. Synthese neuer 7-Benzofuranmethanamine als heterocyclische Analoga des Squalenepoxidasehemmers Butenafine. Archiv der Pharmazie. 1993;326(6):351–358. DOI: 10.1002/ardp.19933260608 View Source
- [2] Iwatani W, Arika T, Yamaguchi H. Two mechanisms of butenafine action in Candida albicans. Antimicrobial Agents and Chemotherapy. 1993;37(4):785–788. DOI: 10.1128/AAC.37.4.785. Squalene epoxidase IC₅₀ = 0.57 µg/mL. View Source
